3,5,6-Trioxopiperazine-2-carboxamide

Descripción

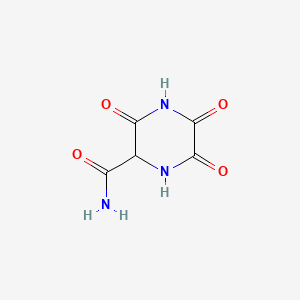

3,5,6-Trioxopiperazine-2-carboxamide is a heterocyclic compound featuring a piperazine backbone substituted with three ketone oxygen atoms (trioxo groups) and a carboxamide moiety at the 2-position. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in drug design, particularly as kinase inhibitors, antimicrobial agents, and CNS modulators.

Propiedades

Número CAS |

179754-47-3 |

|---|---|

Fórmula molecular |

C5H5N3O4 |

Peso molecular |

171.112 |

Nombre IUPAC |

3,5,6-trioxopiperazine-2-carboxamide |

InChI |

InChI=1S/C5H5N3O4/c6-2(9)1-3(10)8-5(12)4(11)7-1/h1H,(H2,6,9)(H,7,11)(H,8,10,12) |

Clave InChI |

VFTXVLPVYYVSBU-UHFFFAOYSA-N |

SMILES |

C1(C(=O)NC(=O)C(=O)N1)C(=O)N |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound has been identified as a promising candidate for drug development, especially in targeting infectious diseases and cancer. Its structural characteristics allow it to interact with biological targets effectively, making it suitable for further exploration in pharmacology.

Anticancer Activity

Research has indicated that 3,5,6-Trioxopiperazine-2-carboxamide exhibits cytotoxic effects against various cancer cell lines. It has been linked to the inhibition of key cellular pathways involved in tumor growth and proliferation. For instance, studies have shown that derivatives of this compound can induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. Its efficacy against bacterial strains such as Staphylococcus aureus and fungal strains like Candida albicans suggests that it could be developed into an antimicrobial drug . The structure-activity relationship (SAR) studies have indicated that modifications to the trioxopiperazine core can enhance its potency against these microbes.

Mechanistic Insights

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent.

Interaction with Biological Targets

Molecular docking studies have revealed that the compound binds effectively to specific proteins involved in cancer progression and microbial resistance. For example, it may inhibit enzymes critical for cell division or metabolic processes in bacteria . This binding affinity is essential for its potential use as a targeted therapy.

Induction of Apoptosis

The compound's ability to induce apoptosis in cancer cells is attributed to its interference with the apoptotic signaling pathways. Research indicates that it may upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors . This dual action enhances its effectiveness as an anticancer agent.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs include pyrazine- and piperazine-carboxamide derivatives. Key structural differences and their implications are outlined below:

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|

| 3,5,6-Trioxopiperazine-2-carboxamide | C₅H₅N₃O₄ | 183.11 g/mol | Piperazine core with three ketone O |

| 3,5-Dichloropyrazine-2-carboxamide | C₅H₃Cl₂N₃O | 192.00 g/mol | Pyrazine core with two Cl atoms |

| 3-Isopropylpyrazine-2-carboxamide | C₈H₁₁N₃O | 165.20 g/mol | Pyrazine core with isopropyl group |

| 3-Chloropyrazine-2-carboxamide | C₅H₄ClN₃O | 157.56 g/mol | Pyrazine core with one Cl atom |

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The trioxo groups in this compound increase electrophilicity, favoring nucleophilic reactions (e.g., amide bond formation), whereas chlorine substituents in analogs like 3,5-Dichloropyrazine-2-carboxamide enhance stability against oxidation but reduce solubility .

- Hydrophobicity : The isopropyl group in 3-Isopropylpyrazine-2-carboxamide increases lipophilicity, which may improve blood-brain barrier penetration compared to the polar trioxo derivative .

Physicochemical Properties

- Solubility : The trioxo groups enhance water solubility compared to halogenated analogs (e.g., 3-Chloropyrazine-2-carboxamide), which exhibit lower polarity .

- Thermal Stability : Piperazine derivatives with electron-withdrawing groups (e.g., trioxo) may have lower melting points due to reduced crystallinity compared to rigid chlorinated pyrazines .

Métodos De Preparación

Role of Catalysts and Solvents

Cyclocondensation reactions benefit from Lewis acid catalysts (e.g., ZnCl₂ or AlCl₃) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These conditions enhance reaction rates and regioselectivity, minimizing side products such as polymeric byproducts.

Temperature and Time Dependence

Optimal yields are achieved at reflux temperatures (80–120°C) with reaction times ranging from 6 to 24 hours. Prolonged heating beyond this window risks decomposition of the trioxopiperazine core.

Analytical Characterization

Spectroscopic Data

-

IR Spectroscopy : Strong absorption bands at 1680–1720 cm⁻¹ (C=O stretching of oxo groups) and 3300–3500 cm⁻¹ (N-H stretching of carboxamide).

-

¹H NMR : A singlet at δ 3.8–4.2 ppm corresponds to the piperazine ring protons, while the carboxamide NH₂ group appears as a broad peak at δ 6.5–7.0 ppm.

-

Mass Spectrometry : Molecular ion peak at m/z 215 (M⁺), with fragmentation patterns consistent with sequential loss of CO and NH₂ groups.

Elemental Analysis

Typical composition for C₅H₆N₄O₄:

Applications in Medicinal Chemistry

3,5,6-Trioxopiperazine-2-carboxamide serves as a scaffold for antitumor and antimicrobial agents. For instance, its trichloro-derivative (3,5,6-trichloro-2-cyanopyrazine) exhibits potent activity against Mycobacterium tuberculosis . Modifications at the carboxamide position further enhance bioavailability and target specificity.

Q & A

Q. What are the recommended synthetic routes for 3,5,6-Trioxopiperazine-2-carboxamide, and how can reaction conditions be optimized?

The synthesis of trioxopiperazine derivatives typically involves multi-step organic reactions. For example, analogous compounds like N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide are synthesized via:

Amide coupling : Carboxylic acid activation using reagents like EDCI/HOBt with DIPEA in anhydrous DMF at 60°C for 18 hours .

Solvent optimization : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reactivity, while controlled pH (via triethylamine) minimizes side reactions .

Purification : Column chromatography or recrystallization ensures purity (>97%), monitored by TLC and NMR .

Q. How should researchers validate the structural integrity of this compound?

Key analytical techniques include:

- NMR spectroscopy : Confirm hydrogen bonding patterns (e.g., amino and carboxamide protons at δ 6.5–8.0 ppm) .

- Mass spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ peak at m/z 228.04 for analogous pyrazine-carboxamides) .

- Infrared spectroscopy (IR) : Identify functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹) .

Q. What are the critical stability considerations for this compound during storage?

- Thermal stability : Perform TGA to assess decomposition temperatures (e.g., >150°C for similar piperazine derivatives) .

- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent oxidation .

- Hygroscopicity : Use desiccants (silica gel) to avoid hydrolysis of the carboxamide group .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound?

- Molecular docking : Simulate interactions with enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina. The trioxopiperazine core may form hydrogen bonds with catalytic residues (e.g., Arg120, Tyr355) .

- DFT calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites (e.g., C=O groups as H-bond acceptors) .

- ADMET prediction : Tools like SwissADME estimate logP (~1.2) and BBB permeability (<0.1), suggesting limited CNS activity .

Q. What experimental strategies resolve contradictions in spectroscopic data for this compound?

- Comparative analysis : Cross-reference NMR shifts with structurally similar compounds (e.g., 3,5-dichloropyrazine-2-carboxamide δH 8.2–8.5 ppm for aromatic protons) .

- Isotopic labeling : Use deuterated solvents (DMSO-d₆) to distinguish solvent peaks from sample signals .

- Crystallography : Resolve ambiguous NOE correlations via X-ray diffraction (e.g., CCDC deposition for bond angles/geometry) .

Q. How does the trioxopiperazine core influence enzyme inhibition kinetics?

- Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) .

- Mechanistic studies : Time-dependent inhibition assays (e.g., pre-incubation with target enzymes) differentiate competitive vs. non-competitive binding .

- Structure-activity relationships (SAR) : Modify substituents (e.g., replacing Cl with CF₃) to assess impact on Ki values .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Carboxamide Synthesis

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amide coupling | EDCI, HOBt, DIPEA, DMF, 60°C, 18h | 65–75 | |

| Purification | Silica gel chromatography (EtOAc/Hexane) | 90–95 | |

| Stability testing | TGA (N₂ atmosphere, 10°C/min) | – |

Q. Table 2. Comparative Spectroscopic Data for Analogous Compounds

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 3,5-Dichloropyrazine-2-carboxamide | 8.45 (s, 1H, NH₂) | 162.1 (C=O) |

| N-(2-oxoethyl)piperazine derivatives | 3.60–4.20 (m, 4H) | 45.8 (CH₂-N) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.